molecular formula C12H10F2N2O2 B2725849 2-[4-(Difluoromethyl)-1-methylpyrazol-3-yl]benzoic acid CAS No. 2248353-19-5

2-[4-(Difluoromethyl)-1-methylpyrazol-3-yl]benzoic acid

Cat. No. B2725849
CAS RN: 2248353-19-5
M. Wt: 252.221
InChI Key: LNCZJRGTXKLBAG-UHFFFAOYSA-N
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Description

2-[4-(Difluoromethyl)-1-methylpyrazol-3-yl]benzoic acid , also known by its chemical formula C₁₂H₁₀F₂N₂O₂ , is a compound with intriguing properties. Its unique structure combines a benzoic acid moiety with a difluoromethyl-substituted pyrazole ring. This compound has garnered interest in medicinal chemistry, agrochemicals, and materials science due to its potential applications .


Synthesis Analysis

The synthesis of 2-[4-(Difluoromethyl)-1-methylpyrazol-3-yl]benzoic acid involves intricate steps. Researchers have explored various synthetic routes to obtain this compound. These methods often utilize starting materials containing the difluoromethyl group, which significantly influences the reactivity and lipophilicity of the resulting molecule .


Molecular Structure Analysis

The molecular structure of 2-[4-(Difluoromethyl)-1-methylpyrazol-3-yl]benzoic acid reveals its key features. The benzoic acid portion contributes to its acidity and potential binding interactions, while the difluoromethyl-substituted pyrazole ring imparts unique properties. Understanding the spatial arrangement of atoms within the molecule is crucial for predicting its behavior and interactions .


Chemical Reactions Analysis

Researchers have investigated the reactivity of this compound. It can participate in various chemical reactions, including substitution, condensation, and cyclization processes. These reactions may lead to the formation of derivatives with altered properties. Exploring the reactivity landscape of 2-[4-(Difluoromethyl)-1-methylpyrazol-3-yl]benzoic acid is essential for designing novel compounds .


Physical And Chemical Properties Analysis

  • Molecular Weight : Approximately 252.221 g/mol .

Mechanism of Action

While specific studies on the mechanism of action of this compound are scarce, its potential biological activities warrant investigation. The incorporation of the difluoromethyl group enhances lipophilicity and metabolic stability, critical factors in drug design. Researchers should explore its interactions with relevant biological targets, such as enzymes or receptors, to unravel its mode of action .

properties

IUPAC Name

2-[4-(difluoromethyl)-1-methylpyrazol-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2O2/c1-16-6-9(11(13)14)10(15-16)7-4-2-3-5-8(7)12(17)18/h2-6,11H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNCZJRGTXKLBAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC=CC=C2C(=O)O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Difluoromethyl)-1-methylpyrazol-3-yl]benzoic acid

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